CID 156252
Description
CID 156252 corresponds to Artesunate, a semi-synthetic derivative of artemisinin, a sesquiterpene lactone isolated from Artemisia annua. Artesunate is distinguished by its water-soluble sodium salt formulation, which enhances bioavailability and enables intravenous administration. It is clinically approved for severe malaria treatment and is under investigation for repurposing in cancer and inflammatory diseases due to its pleiotropic mechanisms, including:
- Inhibition of NF-κB and pro-inflammatory cytokines (e.g., TNF-α, IL-6)
- Modulation of angiogenesis via VEGF suppression
- Induction of reactive oxygen species (ROS)-dependent apoptosis .
Its molecular formula is C₁₉H₂₈O₈, with a molecular weight of 384.42 g/mol. Artesunate’s structure includes an endoperoxide bridge critical for its antimalarial activity and a succinate ester group that improves solubility .
Properties
IUPAC Name |
4-oxo-4-[[(1S,4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O8/c1-10-4-5-13-11(2)16(23-15(22)7-6-14(20)21)24-17-19(13)12(10)8-9-18(3,25-17)26-27-19/h10-13,16-17H,4-9H2,1-3H3,(H,20,21)/t10-,11-,12+,13+,16+,17-,18+,19-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHJKUPKCHIPAT-HXMLZIBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@H]3[C@@]24[C@H]1CC[C@@](O3)(OO4)C)OC(=O)CCC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Color/Form |
Fine white crystalline powder | |
CAS No. |
88495-63-0 | |
| Record name | Butanedioic acid, 1-[(3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.898 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARTESUNIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7458 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Chemical Reactions Analysis
Reactivity with Free Radicals
Artesunate (CID 156252) undergoes reactions involving free radicals, particularly in biological and oxidative environments. The compound’s endoperoxide bridge is critical for its reactivity, enabling cleavage upon interaction with ferrous iron (Fe²⁺) in parasitic organisms. This reaction generates carbon-centered free radicals , which subsequently alkylate heme or other biomolecules, disrupting parasitic metabolism .
Key reaction steps :
-
Endoperoxide cleavage :
Artesunate reacts with Fe²⁺ to form an oxygen-centered radical. -
Radical propagation :
The oxygen radical rearranges to produce carbon-centered radicals , which alkylate heme or proteins.
Degradation Pathways
Artesunate is sensitive to hydrolysis and photodegradation, with stability influenced by pH and temperature:
| Condition | Degradation Product | Mechanism |
|---|---|---|
| Acidic hydrolysis | Dihydroartemisinin | Cleavage of the endoperoxide bridge |
| Alkaline hydrolysis | Inactive carboxylic acid derivatives | Ester hydrolysis |
| Photodegradation | Deoxyartesunate | Radical-mediated decomposition |
Experimental studies indicate that degradation under UV light produces deoxyartesunate via radical intermediates, corroborating its sensitivity to light .
Reaction with Nucleophiles
The α,β-unsaturated carbonyl moiety in Artesunate allows Michael addition reactions with biological nucleophiles (e.g., glutathione). This interaction contributes to both its antimalarial activity and potential toxicity in mammalian cells .
Mechanistic Insights
-
Iron-dependent activation : The reaction with Fe²⁺ is central to Artesunate’s pharmacological activity, enabling selective toxicity in malaria-infected erythrocytes.
-
Alkylation specificity : Carbon radicals preferentially target heme, forming covalent adducts that inhibit hemozoin formation, a critical process for parasite survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Artemisinin Derivatives
Structural Comparison
Artemisinin derivatives share a core sesquiterpene lactone framework but differ in functional groups, affecting solubility and pharmacokinetics:
| Compound | CID | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| Artemisinin | 68827 | C₁₅H₂₂O₅ | 282.33 | Endoperoxide bridge, lactone ring |
| Dihydroartemisinin | 139073990 | C₁₅H₂₄O₅ | 284.35 | Reduced lactone to lactol (improved stability) |
| Artemether | 68911 | C₁₆H₂₆O₅ | 298.37 | Methyl ether at C-12 (lipophilic) |
| Arteether | 3000469 | C₁₇H₂₈O₅ | 312.40 | Ethyl ether at C-12 (prolonged half-life) |
| Artesunate | 156252 | C₁₉H₂₈O₈ | 384.42 | Succinate ester at C-12 (water-soluble) |
Key Structural Insights :
- Dihydroartemisinin (CID 139073990) is the active metabolite of artemisinin derivatives, formed via lactone reduction.
- Artemether (CID 68911) and Arteether (CID 3000469) are lipid-soluble, enabling long-acting formulations.
- Artesunate (CID 156252) is the only water-soluble derivative, allowing rapid parenteral administration .
Pharmacological and Clinical Profiles
Anti-Malarial Activity:
| Compound | IC₅₀ (Plasmodium falciparum, nM) | Half-Life (hours) | Clinical Use |
|---|---|---|---|
| Artemisinin | 1.5–3.0 | 1–3 | Oral combination therapies |
| Dihydroartemisinin | 0.8–1.5 | 1–2 | Active metabolite in all derivatives |
| Artemether | 1.0–2.0 | 7–10 | Intramuscular (severe malaria) |
| Arteether | 1.2–2.5 | 20–25 | Intramuscular (prophylaxis) |
| Artesunate | 0.5–1.2 | 0.5–1 | Intravenous (severe malaria) |
Mechanistic Insights :
- All derivatives require activation by heme iron to generate free radicals, damaging parasitic membranes .
- Artesunate’s rapid action makes it superior in acute malaria, while Arteether’s long half-life suits prophylaxis .
Anti-Cancer and Anti-Inflammatory Activity:
| Compound | Key Targets | Observed Effects (In Vitro/In Vivo) |
|---|---|---|
| Artemisinin | NF-κB, MMP-9, ROS | Inhibits lung cancer cell invasion (IC₅₀: 10 μM) |
| Artesunate | VEGF, Bcl-2, Caspase-3 | Induces apoptosis in leukemia (IC₅₀: 2.5 μM) |
| Artemether | STAT3, Cyclin D1 | Suppresses hepatocellular carcinoma growth |
| Dihydroartemisinin | p53, MAPK pathways | Reduces inflammation in COPD models |
Research Highlights :
Toxicity and Limitations
| Compound | Major Adverse Effects | Clinical Challenges |
|---|---|---|
| Artemisinin | Neurotoxicity (high doses) | Limited to short-term use |
| Artesunate | Hemolytic anemia (rare) | Requires monitoring in prolonged therapies |
| Artemether | QT prolongation | Contraindicated in cardiac patients |
Safety Notes:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
